molecular formula C9H14N2O3S B112678 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide CAS No. 49564-57-0

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Cat. No.: B112678
CAS No.: 49564-57-0
M. Wt: 230.29 g/mol
InChI Key: GWSQAGVGSHXRJK-UHFFFAOYSA-N
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Description

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O3S and a molecular weight of 230.29 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways. The interaction typically involves the binding of this compound to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting enzymes involved in key metabolic pathways, thereby altering the cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as organ damage or metabolic disturbances, have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfonamide-sensitive enzymes, which play a role in the synthesis and degradation of various biomolecules. The compound can act as a competitive inhibitor, binding to the active site of these enzymes and preventing the normal substrate from binding. This inhibition can disrupt normal metabolic processes, leading to alterations in the levels of key metabolites .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methoxy-2-methylbenzenesulfonamide
  • 4-amino-5-methoxybenzenesulfonamide
  • 4-amino-2-methylbenzenesulfonamide

Uniqueness

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups, along with the sulfonamide moiety, allows for diverse chemical reactivity and potential biological activity .

Biological Activity

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C₉H₁₄N₂O₃S. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Amino Group : Contributes to its reactivity and potential interactions with biological targets.
  • Methoxy Group : Enhances solubility and may influence pharmacokinetic properties.
  • Sulfonamide Group : Known for its role in various biological activities, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound may act as a competitive inhibitor of certain enzymes involved in metabolic pathways. Similar sulfonamides have been shown to inhibit bacterial folate synthesis, which suggests that this compound might exhibit antimicrobial properties, although specific data on its efficacy is limited.

Cellular Modulation

Studies have demonstrated that this compound can influence various cellular processes:

  • Gene Expression : It has been shown to modulate gene expression linked to cell signaling pathways.
  • Cellular Metabolism : There is evidence suggesting effects on cellular metabolism, potentially leading to therapeutic applications in metabolic disorders .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that it interacts with various receptors and enzymes, modulating their activity. This interaction could lead to therapeutic effects similar to those observed in other sulfonamide compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
AmisulprideSimilar sulfonamide structurePrimarily used as an antipsychotic medication
SulfamethoxazoleSulfanilamide derivative with a methoxy groupWidely used as an antibiotic
N,N-DimethylaminobenzenesulfonamideDimethylated amine structureExhibits different pharmacological properties

This comparison highlights the distinct combination of amino and methoxy groups along with the sulfonamide structure in this compound, which may confer unique biological activities not found in other similar compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of sulfonamides similar to this compound. Notable findings include:

  • Antibacterial Activity : Some derivatives have shown promising results against various bacterial strains due to their mechanism of inhibiting folate synthesis.
  • Antidiabetic Effects : Research indicates potential applications in treating diabetes through modulation of insulin-regulated pathways .
  • Neuroprotective Effects : Compounds within this class have been studied for their ability to enhance memory and learning in animal models by inhibiting specific peptidases .

Properties

IUPAC Name

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-6-4-7(10)8(14-3)5-9(6)15(12,13)11-2/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSQAGVGSHXRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068496
Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
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Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49564-57-0
Record name 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
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Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
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Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
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Record name 4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide
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Record name 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide
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